N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzamide
Description
This compound is a benzamide derivative featuring a 3,4-dimethoxybenzamide core linked to a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety and a 4-(dimethylamino)phenyl group. The THIQ scaffold is known for its role in central nervous system (CNS) targeting due to its structural similarity to neurotransmitters like dopamine .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3/c1-30(2)24-12-9-21(10-13-24)25(31-16-15-20-7-5-6-8-23(20)19-31)18-29-28(32)22-11-14-26(33-3)27(17-22)34-4/h5-14,17,25H,15-16,18-19H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAXMMFBKNOAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-(dimethylamino)phenyl and 1,2,3,4-tetrahydroisoquinoline. These intermediates are then subjected to a series of reactions, including alkylation, acylation, and condensation reactions, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines.
Reductive Amination
The dimethylamino group participates in reductive amination to modify substituents on the aromatic ring.
Nucleophilic Substitution
The tetrahydroisoquinoline nitrogen and ethyl linker enable alkylation or arylation reactions.
Electrophilic Aromatic Substitution
The 3,4-dimethoxybenzamide moiety undergoes directed electrophilic substitution.
| Reaction | Reagents | Position | Products | Notes | References |
|---|---|---|---|---|---|
| Nitration | HNO, HSO | Para to methoxy | 3,4-Dimethoxy-5-nitrobenzamide derivative | Requires strict temperature control (<10°C) | |
| Bromination | Br, FeBr | Ortho to amide | 2-Bromo-3,4-dimethoxybenzamide | Limited by steric hindrance from ethyl group |
Oxidation Reactions
The tetrahydroisoquinoline moiety is susceptible to oxidation under controlled conditions.
Coupling Reactions
The compound serves as a precursor in peptide-like coupling reactions.
| Coupling Partner | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| 4-(Thiophen-2-yl)benzoic acid | EDCl, HOBt, DIPEA | RT, 24 h | 50% | |
| tert-Butyl carbamate | HATU, DMF, 0°C to RT | Formation of protected intermediates | 62% |
Key Insights from Research
-
Solvent Effects : HFIP and TFE enhance reaction rates in alkylation and coupling steps due to their ability to stabilize carbocation intermediates .
-
Steric Considerations : Bulky substituents on the tetrahydroisoquinoline nitrogen reduce binding affinity to biological targets .
-
Stability : The amide bond remains intact under physiological conditions but hydrolyzes rapidly in strongly acidic environments .
Scientific Research Applications
Pharmacological Studies
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzamide has been investigated for its pharmacological properties. Research indicates that compounds with similar structures exhibit activity against various cancer cell lines and may function as potential anticancer agents.
Case Study: Anticancer Activity
A study demonstrated that derivatives of tetrahydroisoquinoline compounds showed significant cytotoxic effects on human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology. Compounds with similar configurations have been studied for their effects on neurotransmitter systems.
Case Study: Neuroprotective Effects
Research indicated that certain tetrahydroisoquinoline derivatives could provide neuroprotective effects by inhibiting oxidative stress and modulating neuroinflammatory pathways. This opens avenues for developing treatments for neurodegenerative diseases like Alzheimer's.
Synthesis and Modification
The synthesis of this compound involves several steps:
- Step 1 : Formation of the tetrahydroisoquinoline framework.
- Step 2 : Introduction of the dimethylamino group.
- Step 3 : Coupling with the 3,4-dimethoxybenzoyl moiety.
These synthetic routes are crucial for modifying the compound to enhance its biological activity or selectivity.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: Methoxy vs. Methyl: The target compound’s 3,4-dimethoxy groups (electron-donating) contrast with the 3,4-dimethyl substituents in , which are less polar. Methoxy groups may enhance solubility but reduce membrane permeability compared to methyl groups.
Pharmacokinetic Implications :
- Biological Activity Hypotheses: The amino group in might enable hydrogen bonding with biological targets, enhancing affinity for CNS receptors.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activity, particularly in relation to the modulation of dopamine receptors. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 398.5 g/mol. The structural formula can be represented as follows:
The primary biological activity of this compound is linked to its role as a D1 Positive Allosteric Modulator . This means it enhances the activity of D1 dopamine receptors without directly activating them. Such modulation is significant in conditions where dopamine signaling is impaired, such as in Parkinson's disease and schizophrenia .
Pharmacological Effects
- Neuroprotective Effects : Studies have indicated that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. They may help mitigate neuronal damage in models of neurodegenerative diseases by modulating dopamine pathways .
- Antidepressant Activity : The compound has been associated with antidepressant-like effects in animal models. This is likely due to its ability to enhance dopaminergic signaling .
- Anti-inflammatory Properties : Some derivatives have shown anti-inflammatory effects in vitro and in vivo, suggesting potential applications in treating inflammatory conditions .
Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of various tetrahydroisoquinoline derivatives. The results indicated that compounds similar to this compound significantly reduced neuronal apoptosis in models of oxidative stress .
Study 2: Antidepressant Activity
Another study explored the antidepressant-like effects of tetrahydroisoquinoline derivatives using forced swim tests and tail suspension tests in rodents. The data suggested that the compound enhanced locomotor activity and reduced despair-like behavior compared to control groups .
Comparative Analysis with Other Compounds
| Compound Name | D1 Modulation | Neuroprotective | Antidepressant Activity |
|---|---|---|---|
| N-{...} | Yes | Yes | Yes |
| Compound A | Yes | Moderate | No |
| Compound B | No | Low | Yes |
Q & A
Q. What are the recommended spectroscopic and analytical techniques for characterizing the structural integrity of this compound?
Answer: A multi-modal approach is essential for comprehensive characterization:
- Elemental Analysis (CHNS): Determines empirical formula accuracy. For example, CHNS analysis can resolve discrepancies between theoretical and observed molecular compositions .
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves ambiguities in spatial configuration for crystalline derivatives.
Example Table:
| Technique | Purpose | Sensitivity | Reference |
|---|---|---|---|
| CHNS | Empirical formula validation | ±0.3% | |
| H NMR | Functional group identification | 1–10 nmol | |
| HRMS | Molecular ion confirmation | ppm-level |
Q. What synthetic strategies are effective for multi-step preparation of this compound?
Answer: Synthesis typically involves:
Core Scaffold Assembly: Start with substituted phenols or tetrahydroisoquinoline precursors. For example, coupling 3,4-dimethoxybenzoyl chloride with a tetrahydroisoquinoline-ethylamine intermediate under Schotten-Baumann conditions .
Functionalization: Introduce dimethylamino groups via reductive amination or palladium-catalyzed coupling.
Purification: Use column chromatography (e.g., silica gel, eluent: CHCl/MeOH gradient) followed by recrystallization.
Critical Note: Optimize reaction stoichiometry using Design of Experiments (DoE) to minimize side products .
Q. How can researchers design experiments to optimize reaction yields while minimizing variables?
Answer: Apply Response Surface Methodology (RSM) within DoE frameworks:
- Factors: Temperature, solvent polarity, catalyst loading.
- Responses: Yield, purity.
- Statistical Tools: ANOVA for significance testing; Central Composite Design for non-linear optimization .
Example Table (2-Factor DoE):
| Run | Temp (°C) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|
| 1 | 60 | 5 | 72 |
| 2 | 80 | 5 | 85 |
| 3 | 70 | 7.5 | 89 |
Advanced Research Questions
Q. How can computational models be integrated with experimental data to predict reaction pathways?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map transition states and activation energies (e.g., Gaussian or ORCA software) .
- Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to predict optimal conditions. For instance, ICReDD’s workflow combines DFT with ML to prioritize viable synthetic routes .
Case Study: DFT-predicted intermediates for tetrahydroisoquinoline functionalization matched experimental LC-MS data with >90% accuracy .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Meta-Analysis: Compare datasets across studies using standardized assays (e.g., IC values in enzyme inhibition).
- Structural Analog Comparison: Evaluate activity trends among derivatives (e.g., quinazolinone analogs with similar substituents showed consistent SAR patterns) .
- Experimental Replication: Control for variables like solvent (DMSO purity) and cell line viability .
Q. What advanced methodologies exist for optimizing reaction conditions in heterogeneous systems?
Answer:
- Microreactor Technology: Enhances mass transfer in biphasic systems (e.g., segmented flow reactors).
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation.
- AI-Driven Optimization: Platforms like COMSOL Multiphysics simulate fluid dynamics and kinetics to refine parameters (e.g., residence time, mixing efficiency) .
Q. How can chemical software improve data integrity and reproducibility in complex synthesis workflows?
Answer:
Q. What safety protocols are critical for handling hazardous intermediates during synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
